

Application Note: A Protocol for the Synthesis of 4-Aminobutanamide Hydrochloride

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Compound of Interest

Compound Name: 4-Aminobutanamide hydrochloride

Cat. No.: B020151

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemical synthesis of **4-aminobutanamide hydrochloride**, a derivative of the neurotransmitter γ -aminobutyric acid (GABA). Due to the limited availability of direct synthesis routes in published literature, this protocol outlines a robust, three-step approach starting from commercially available 4-aminobutanoic acid (GABA). The synthesis involves N-protection of the primary amine, followed by amidation of the carboxylic acid, and concluding with deprotection to yield the target hydrochloride salt. This protocol is designed to be a valuable resource for researchers requiring this compound for further studies.

Introduction

4-Aminobutanamide, also known as gabamide, is the amide derivative of γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.^{[1][2]} While GABA and its analogues are extensively studied for their neurological effects, the synthesis and application of **4-aminobutanamide hydrochloride** are less commonly documented. This protocol details a reliable synthetic pathway to obtain **4-aminobutanamide hydrochloride**, which can serve as a valuable building block or research chemical in neuroscience and medicinal chemistry.

The proposed synthesis employs a standard protecting group strategy, which is fundamental in peptide and amino acid chemistry. The pathway consists of three key transformations:

- N-Protection: The amino group of 4-aminobutanoic acid (GABA) is protected with a tert-butyloxycarbonyl (Boc) group. This is a widely used protecting group due to its stability and ease of removal under acidic conditions.[3]
- Amidation: The carboxylic acid of N-Boc-4-aminobutanoic acid is converted to the primary amide. This is achieved using a standard peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBr), followed by reaction with ammonia.
- Deprotection and Salt Formation: The Boc group is removed using hydrochloric acid in an organic solvent, which concurrently forms the desired hydrochloride salt of the product.[4][5]

Data Presentation

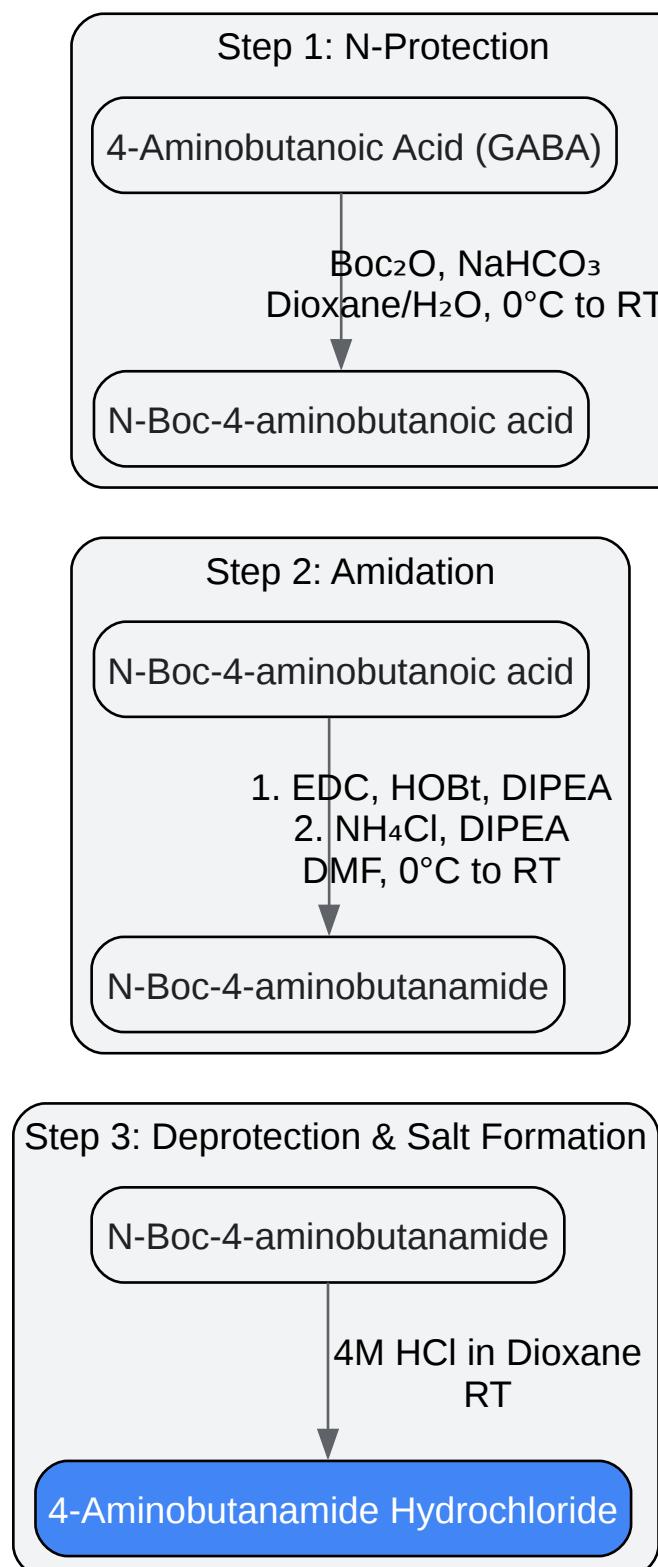
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.

Compound Name	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)
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Starting Material			
4-Aminobutanoic Acid	4-Aminobutanoic acid	C ₄ H ₉ NO ₂	103.12
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Intermediates			
N-Boc-4-aminobutanoic acid	4-(tert-butoxycarbonylamino) butanoic acid	C ₉ H ₁₇ NO ₄	203.24
N-Boc-4-aminobutanamide	tert-butyl (4-amino-4-oxobutyl)carbamate	C ₉ H ₁₈ N ₂ O ₃	202.25
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Final Product			
4-Aminobutanamide Hydrochloride	4-aminobutanamide;hyd rochloride	C ₄ H ₁₁ ClN ₂ O	138.60
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Experimental Protocols

This section provides detailed methodologies for the three-step synthesis of **4-aminobutanamide hydrochloride**.

Diagram of the Synthesis Workflow

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References

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